

Benchmarking Dinex's Hydrogen Engine Aftertreatment Catalysts Against Existing Solutions: A Comparative Guide

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Compound of Interest

Compound Name: *Dinex*

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The transition towards a hydrogen-based economy necessitates robust and efficient solutions for internal combustion engines (ICE) powered by hydrogen. While hydrogen combustion produces zero CO₂ emissions, it generates nitrogen oxides (NO_x) that require sophisticated aftertreatment systems.^{[1][2]} **Dinex**, a prominent player in exhaust aftertreatment technologies, has developed a specialized system for hydrogen ICEs. This guide provides an objective comparison of **Dinex**'s announced catalyst technology with existing solutions, supported by representative experimental data from scientific literature and detailed experimental protocols.

Dinex's Approach to Hydrogen Engine Aftertreatment

Dinex's aftertreatment system (ATS) for hydrogen engines employs a dual-catalyst approach, combining a NO_x Storage Catalyst (NSC) with a downstream Selective Catalytic Reduction (SCR) catalyst.^{[1][2]} This system is designed to handle the unique exhaust gas composition of hydrogen combustion, which is characterized by a high water content (20-30%).^[1]

The NSC is engineered to capture NO_x at low temperatures (below 150°C) and release it at higher temperatures when the SCR catalyst reaches its optimal operating window.^[1] The SCR catalyst then reduces the released NO_x to nitrogen (N₂) using a reductant, typically ammonia (NH₃), which can be generated by a lean NO_x trap or supplied from an external source. **Dinex**

highlights that their SCR catalyst is designed for high DeNO_x efficiency in a temperature range of 180-400°C and is tolerant to the high water content in the exhaust.^[1]

Comparative Performance of Hydrogen Engine Aftertreatment Catalysts

Direct, publicly available quantitative performance data for **Dinex's** specific hydrogen engine catalysts is limited. Therefore, to provide a meaningful benchmark, this guide presents typical performance data for similar NSC and SCR catalyst systems from academic and industry research. This data represents the current state-of-the-art for aftertreatment solutions in this field.

Table 1: Comparative Performance of NO_x Storage and SCR Catalysts for Hydrogen Engines

Parameter	Dinex Stated Capabilities	Representative Performance of Existing Solutions (Literature Data)
NOx Storage Catalyst (NSC)		
NOx Adsorption Temperature Window	Adsorption up to 120 – 150°C[1]	100 - 250°C
NOx Desorption Temperature	Desorption above 150°C[1]	> 250°C
NOx Storage Capacity	Not specified	0.5 - 2.0 g/L
Selective Catalytic Reduction (SCR) Catalyst		
Operating Temperature Window	180 – 400°C[1]	150 - 550°C
Peak NOx Conversion Efficiency	High DeNOx efficiency[2]	> 95%
N2 Selectivity	Very low secondary emissions[1]	> 98%
Water Tolerance	Tolerant to high H2O content (20–30%)[1]	High tolerance is a key research focus, with advanced formulations maintaining >90% efficiency in the presence of up to 30% H2O.
Space Velocity (GHSV)	Not specified	30,000 - 100,000 h ⁻¹

Experimental Protocols

To ensure accurate and reproducible benchmarking of aftertreatment catalysts for hydrogen engines, standardized experimental protocols are crucial. Below are detailed methodologies for evaluating the performance of NOx Storage Catalysts and SCR catalysts in a laboratory setting.

Experimental Protocol for NO_x Storage Catalyst (NSC) Evaluation

Objective: To determine the NO_x storage and release characteristics of the catalyst as a function of temperature.

Apparatus:

- Synthetic gas bench with mass flow controllers for precise gas composition.
- Tubular reactor housed in a programmable furnace.
- Chemiluminescence NO_x analyzer.
- Infrared gas analyzers for CO, CO₂, and H₂O.
- Data acquisition system.

Methodology:

- Catalyst Preparation: A core sample of the catalyst monolith is placed in the reactor.
- Pre-treatment: The catalyst is pre-treated in a stream of air at 500°C for 1 hour to ensure a clean and oxidized surface.
- NO_x Storage Phase:
 - The catalyst is cooled to the desired adsorption temperature (e.g., 100°C).
 - A simulated exhaust gas mixture (e.g., 500 ppm NO, 8% O₂, 10% H₂O, balance N₂) is introduced to the reactor at a defined space velocity (e.g., 50,000 h⁻¹).
 - The NO_x concentration at the reactor outlet is continuously monitored. The storage capacity is calculated by integrating the difference between the inlet and outlet NO_x concentrations over time until the catalyst is saturated (outlet NO_x concentration equals inlet concentration).
- Temperature Programmed Desorption (TPD):

- After the storage phase, the gas flow is switched to a lean mixture without NO_x (e.g., 8% O₂, 10% H₂O, balance N₂).
- The reactor temperature is ramped up at a constant rate (e.g., 10°C/min) to a high temperature (e.g., 600°C).
- The concentration of NO_x desorbed from the catalyst is monitored to determine the release profile.

Experimental Protocol for Selective Catalytic Reduction (SCR) Catalyst Evaluation

Objective: To determine the NO_x conversion efficiency and N₂ selectivity of the SCR catalyst as a function of temperature.

Apparatus:

- Synthetic gas bench with mass flow controllers.
- Tubular reactor in a programmable furnace.
- Chemiluminescence NO_x analyzer.
- Fourier Transform Infrared (FTIR) spectrometer for analyzing NH₃, N₂O, and other nitrogen-containing species.
- Data acquisition system.

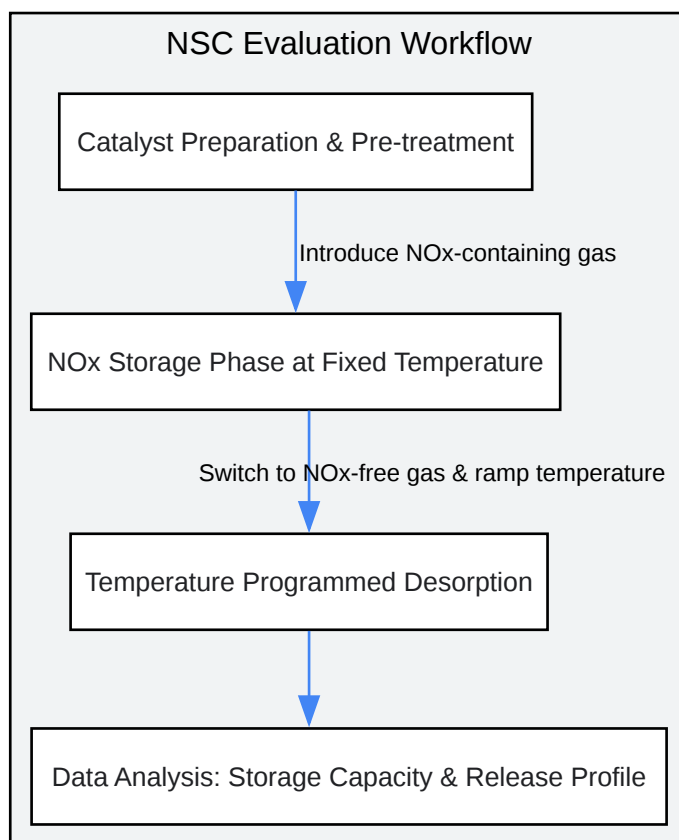
Methodology:

- Catalyst Preparation: A core sample of the SCR catalyst is placed in the reactor.
- Pre-treatment: The catalyst is pre-treated in a flow of N₂ at 500°C for 1 hour.
- Performance Mapping:
 - The reactor is set to a starting temperature (e.g., 150°C).

- A simulated exhaust gas mixture is introduced. A typical composition for a hydrogen engine exhaust would be: 500 ppm NO, 500 ppm NH₃ (as reductant), 8% O₂, 20% H₂O, balance N₂. The space velocity is set to a relevant value (e.g., 60,000 h⁻¹).
- The system is allowed to reach a steady state, and the concentrations of NO_x, NH₃, and N₂O at the reactor outlet are measured.
- The temperature is then increased in steps (e.g., 25°C) up to a final temperature (e.g., 550°C), and the measurements are repeated at each step.
- Data Analysis:
 - NO_x conversion efficiency is calculated as: $((\text{NO}_x_{\text{in}} - \text{NO}_x_{\text{out}}) / \text{NO}_x_{\text{in}}) * 100\%$.
 - N₂ selectivity is calculated by considering the amount of converted NO_x and the amount of N₂O formed.

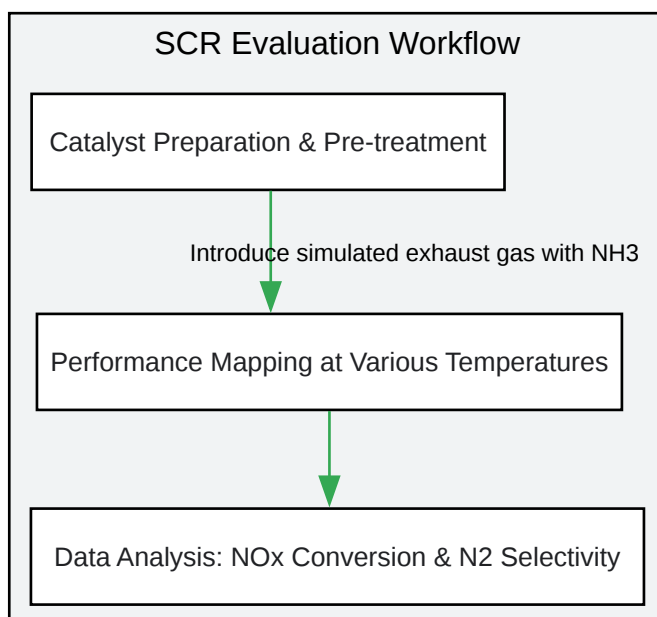
Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols described above.



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Caption: Workflow for NOx Storage Catalyst (NSC) evaluation.



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References

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- 2. Hydrogen Combustion Engines - Dinex OEM [dinex.org]
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